Zoledronic acid trihydrate

Descripción

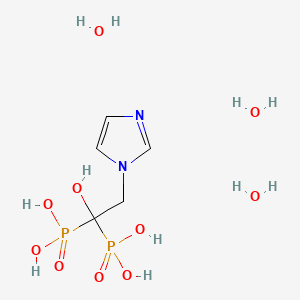

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O7P2.3H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLVWJKPGCPJKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16N2O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904894-54-8 | |

| Record name | Zoledronic acid trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0904894548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZOLEDRONIC ACID TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1X5LD5UCA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Zoledronic Acid Trihydrate Action

Inhibition of the Mevalonate (B85504) Pathway

The primary mechanism through which zoledronic acid exerts its effects is by inhibiting the mevalonate pathway, a critical metabolic route for the production of cholesterol and various non-steroidal isoprenoid compounds. patsnap.comresearchgate.net This pathway is essential for the synthesis of lipids required for the post-translational modification of small GTPase signaling proteins, which are vital for normal osteoclast function and survival. patsnap.commdpi.com By disrupting this pathway, zoledronic acid triggers a cascade of events that ultimately leads to osteoclast apoptosis and reduced bone resorption. mdpi.commdpi.com

The specific molecular target of zoledronic acid within the mevalonate pathway is farnesyl pyrophosphate synthase (FPPS), a key branch point enzyme. patsnap.comfrontiersin.orgnih.gov Zoledronic acid, a potent inhibitor of FPPS, binds to the enzyme and blocks its activity. patsnap.comstemcell.com This inhibition prevents the conversion of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) into larger isoprenoid molecules. frontiersin.org The nitrogen atom in the side chain of zoledronic acid is crucial for its high-potency inhibition of FPPS. nih.gov This targeted inhibition is the central event that initiates the downstream cellular effects of the drug. patsnap.comresearchgate.net

| Research Finding | Model System | Key Outcome |

| Zoledronic acid specifically inhibits FPPS, a key enzyme in the mevalonate pathway. patsnap.com | General Biochemical | Prevents the synthesis of essential isoprenoid lipids. patsnap.com |

| Inhibition of FPPS leads to the accumulation of isopentenyl pyrophosphate (IPP). researchgate.netnih.gov | Osteoclasts and MCF-7 cells | IPP accumulation contributes to the formation of a cytotoxic ATP analog (ApppI). nih.gov |

| The interaction with active site residues Thr201 and Tyr204 is critical for tight binding inhibition of FPPS by zoledronic acid. nih.gov | Mutated FPPS proteins | Elucidates the molecular basis for the potent inhibition of the enzyme. nih.gov |

This table summarizes key research findings on the inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by zoledronic acid.

By inhibiting FPPS, zoledronic acid effectively halts the synthesis of two crucial isoprenoid lipids: farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). patsnap.comnih.gov These molecules serve as essential precursors for the post-translational modification, or prenylation, of a variety of proteins. patsnap.comresearchgate.net The depletion of intracellular FPP and GGPP pools is a direct consequence of FPPS inhibition and is fundamental to the mechanism of action of nitrogen-containing bisphosphonates. patsnap.comnih.gov This disruption prevents the proper functioning of numerous proteins that rely on these lipid attachments for their localization and activity. nih.gov

The reduction in FPP and GGPP levels has significant consequences for small GTP-binding proteins (GTPases), such as Ras, Rho, and Rab. mdpi.comselleckchem.com These proteins require prenylation—the covalent attachment of farnesyl or geranylgeranyl groups—to anchor them to the cell membrane, which is essential for their signaling functions. nih.govnih.gov Inhibition of FPPS by zoledronic acid prevents this critical modification, leading to an accumulation of unprenylated and inactive small GTPases in the cytoplasm. nih.govnih.gov The disruption of small GTPase signaling affects numerous cellular processes in osteoclasts, including cytoskeleton organization, membrane ruffling, and cell survival, ultimately leading to apoptosis. drugbank.commdpi.com

| Affected GTPase Family | Consequence of Impaired Prenylation | Cellular Process Disrupted |

| Ras | Inhibition of signaling pathways controlling cell growth and survival. selleckchem.comnih.gov | Proliferation, Apoptosis |

| Rho | Disruption of actin cytoskeleton organization and membrane ruffling. mdpi.comnih.gov | Cell motility, Adhesion, Cytoskeletal integrity |

| Rab | Impairment of vesicular trafficking and endosome pathway function. mdpi.comnih.gov | Intracellular transport, Secretion |

This table outlines the consequences of impaired prenylation on different families of small GTPase proteins following treatment with zoledronic acid.

Mechanisms in Osteoclast Biology

Zoledronic acid's primary therapeutic effect is achieved by targeting osteoclasts, the cells responsible for bone resorption. patsnap.comnih.gov The inhibition of the mevalonate pathway directly impacts osteoclast differentiation, function, and survival. nih.govnih.gov

Zoledronic acid has been shown to significantly inhibit osteoclast differentiation, a process known as osteoclastogenesis. nih.govfrontiersin.org It suppresses the formation of mature, multinucleated osteoclasts from their precursor cells. nih.govfrontiersin.org Studies using RAW264.7 cells, a common model for osteoclast differentiation, have demonstrated that zoledronic acid attenuates osteoclast formation in a dose-dependent manner. nih.gov This inhibition is accompanied by a marked reduction in the expression of key osteoclast-specific marker genes, including tartrate-resistant acid phosphatase (TRAP), calcitonin receptor (CTR), and dendritic cell-specific transmembrane protein (DC-STAMP). nih.govnih.gov

The Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and its receptor RANK are pivotal for osteoclast differentiation. nih.govfrontiersin.org The binding of RANKL to RANK on osteoclast precursors initiates a signaling cascade that is essential for their development into mature osteoclasts. nih.govd-nb.info Zoledronic acid interferes with this critical pathway. frontiersin.org Research indicates that zoledronic acid suppresses RANKL-induced activation of key downstream signaling molecules, including NF-κB and c-Jun N-terminal kinase (JNK). nih.govnih.gov By inhibiting the degradation of IκBα and the phosphorylation of p65, zoledronic acid blocks NF-κB activation. nih.gov This disruption of the RANKL/RANK signaling cascade effectively halts the differentiation process, preventing the formation of functional osteoclasts. frontiersin.orgresearchgate.net

| Signaling Pathway Component | Effect of Zoledronic Acid | Consequence for Osteoclastogenesis |

| RANKL/RANK Interaction | Downregulates the expression of RANKL-induced genes. frontiersin.orgd-nb.info | Inhibition of osteoclast precursor differentiation. frontiersin.org |

| NF-κB Activation | Suppresses activation by inhibiting IκBα degradation and p65 phosphorylation. nih.govnih.gov | Blocks a key transcription factor required for osteoclast development. nih.gov |

| JNK Phosphorylation | Significantly inhibits the phosphorylation of JNK. nih.govnih.gov | Attenuates downstream signaling necessary for differentiation. nih.gov |

| Osteoclast-specific Genes (c-Fos, NFATc1) | Inhibits the expression of downstream transcription factors. nih.govd-nb.info | Decreases expression of genes essential for osteoclast function. nih.gov |

This table details the modulatory effects of zoledronic acid on the RANKL/RANK signaling pathway and its components.

Induction of Osteoclast Apoptosis

Beyond preventing their formation, zoledronic acid also induces programmed cell death, or apoptosis, in both mature osteoclasts and their precursors. nih.govnih.govnih.gov This action directly reduces the number of functional osteoclasts on the bone surface.

Zoledronic acid can promote osteoclast apoptosis through the generation of Reactive Oxygen Species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. frontiersin.orgnih.gov While low levels of ROS can stimulate osteoclast differentiation and activity, excessive levels induce cytotoxic effects and damage to DNA, proteins, and lipids, ultimately triggering apoptosis through a caspase-dependent pathway. frontiersin.orgnih.gov Research has shown that treatment with zoledronic acid leads to a time-dependent generation of ROS in osteoclast precursors and mature osteoclast-like cells. nih.govnih.gov This increase in oxidative stress is a required step for the apoptotic process. nih.gov The mechanism involves a ROS-regulated decrease in the anti-apoptotic protein Mcl-1, which, combined with the action of glycogen (B147801) synthase kinase (GSK)-3β, promotes cell death. nih.govnih.gov Inhibiting ROS generation significantly suppresses zoledronic acid-induced apoptosis, confirming the critical role of this pathway. nih.govnih.gov

Recent findings suggest that zoledronic acid may also induce another form of programmed cell death in osteoclasts known as ferroptosis. frontiersin.org Ferroptosis is an iron-dependent process characterized by the accumulation of lipid peroxides. nih.gov Zoledronic acid treatment has been shown to facilitate osteoclast ferroptosis, evidenced by an increase in intracellular ferrous iron (Fe2+), ROS, and malondialdehyde (MDA), a marker of lipid peroxidation. nih.govnih.gov

Concurrently, zoledronic acid leads to a decrease in the levels of Glutathione (GSH) and Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from ferroptosis by eliminating lipid peroxides. frontiersin.orgnih.govnih.gov One proposed mechanism suggests that zoledronic acid promotes ferroptosis by increasing the protein stability of p53. frontiersin.org Another study indicates that the compound inhibits the F-box protein 9 (FBXO9), which leads to decreased ubiquitination and degradation of p53, thereby inducing ferroptosis. nih.govnih.gov

| Marker | Change Following Zoledronic Acid Treatment | Significance | Reference |

|---|---|---|---|

| Fe2+ (Ferrous Iron) | Increased | Catalyzes the formation of ROS and lipid peroxides, a hallmark of ferroptosis | nih.govnih.gov |

| ROS (Reactive Oxygen Species) | Increased | Contributes to oxidative stress and lipid peroxidation | nih.govnih.gov |

| MDA (Malondialdehyde) | Increased | A key indicator of lipid peroxidation and ferroptotic cell damage | nih.govnih.gov |

| GPX4 (Glutathione Peroxidase 4) | Decreased | Reduction of this key anti-ferroptotic enzyme leads to accumulation of lipid peroxides | frontiersin.orgnih.govnih.gov |

| GSH (Glutathione) | Decreased | Depletion of this antioxidant impairs the function of GPX4 | nih.govnih.gov |

Attenuation of Osteoclast Activity and Bone Resorption

Affinity for Bone Mineral and Hydroxyapatite (B223615)

A defining characteristic of zoledronic acid, and bisphosphonates in general, is its strong binding affinity for bone mineral, primarily hydroxyapatite [Ca10(PO4)6(OH)2]. frontiersin.orgarxiv.orgcancer.govijpsonline.com This high affinity is fundamental to its pharmacological action, as it allows the drug to be selectively taken up and retained in the skeleton, particularly at sites of active bone remodeling. frontiersin.orgijpsonline.com

The P-C-P backbone structure of zoledronic acid is responsible for its strong binding to hydroxyapatite crystals. arxiv.org Kinetic studies have quantified the binding affinities of various bisphosphonates, with zoledronic acid consistently demonstrating one of the highest affinities for hydroxyapatite. drugbank.com This strong binding contributes to its long duration of action within the bone. frontiersin.org

| Bisphosphonate | Relative Binding Affinity for Hydroxyapatite | Reference |

|---|---|---|

| Zoledronate | Highest | drugbank.comnih.gov |

| Alendronate | High | drugbank.comnih.gov |

| Ibandronate | Intermediate | drugbank.comnih.gov |

| Risedronate | Lower | drugbank.comnih.gov |

| Etidronate | Low | drugbank.com |

| Clodronate | Lowest | drugbank.com |

Due to its avid binding to hydroxyapatite, zoledronic acid preferentially localizes to sites of high bone turnover. nih.gov During the process of bone remodeling, osteoclasts resorb old or damaged bone, exposing the mineral matrix. Zoledronic acid then binds to these exposed surfaces. As osteoclasts continue the resorption process, they internalize the zoledronic acid-bound bone matrix, leading to the inhibition of their activity and induction of apoptosis. This targeted delivery to areas of active remodeling enhances the efficacy of the drug in diseases characterized by excessive bone resorption. nih.govnih.govmdpi.comresearchgate.net

Compound Names Mentioned

| Compound Name |

|---|

| Zoledronic acid |

| Zoledronic acid trihydrate |

| Alendronate |

| Ibandronate |

| Risedronate |

| Etidronate |

| Clodronate |

Preclinical Research Models and Methodologies

In vitro Cell Culture Systems

In vitro cell culture systems provide a controlled environment to investigate the direct cellular and molecular effects of zoledronic acid.

The murine macrophage cell line RAW264.7 is a widely used model for studying osteoclastogenesis, the process of osteoclast formation. nih.govnih.gov When stimulated with Receptor Activator of Nuclear Factor-κB Ligand (RANKL), these cells differentiate into multinucleated, tartrate-resistant acid phosphatase (TRAP)-positive osteoclasts, which are responsible for bone resorption. nih.gov

Research using RAW264.7 cells has demonstrated that zoledronic acid potently inhibits osteoclast formation and function. nih.govnih.gov Studies have shown that zoledronic acid treatment significantly attenuates osteoclastogenesis and bone resorptive capacity in vitro. nih.gov Mechanistically, zoledronic acid has been found to suppress the activation of key signaling pathways, including NF-κB and c-Jun N-terminal kinase (JNK), which are crucial for osteoclast differentiation. nih.gov Furthermore, it inhibits the expression of downstream factors such as c-Fos and nuclear factor of activated T cells c1 (NFATc1), leading to decreased expression of osteoclast-specific markers. nih.gov

| Cell Line | Key Findings with Zoledronic Acid | References |

| RAW264.7 | Inhibits RANKL-mediated osteoclastogenesis and bone resorption. Suppresses NF-κB and JNK signaling pathways. Reduces expression of c-Fos and NFATc1. | nih.gov |

| RAW264.7 | Inhibits proliferation with an IC50 of 2.62 x 10⁻⁷ M after 72 hours. | nih.govmdpi.com |

| RAW264.7 | Effectively inhibits the differentiation of RAW264.7 cells into osteoclasts induced by titanium particles. | nih.gov |

Osteoblast cell lines are crucial for understanding the effects of zoledronic acid on bone formation. The human fetal osteoblastic cell line hFOB 1.19 and the mouse pre-osteoblastic cell line MC3T3-E1 are commonly employed models.

Studies on MC3T3-E1 cells have shown that zoledronic acid can have dual, concentration-dependent effects. At micromolar concentrations, it exhibits antiproliferative effects. mdpi.com Conversely, at nanomolar concentrations, it can potentiate outward currents and induce cell proliferation and mineralization. mdpi.com Research has indicated that zoledronic acid treatment can decrease bone nodule formation at various concentrations. researchgate.net In MC3T3-E1 cells, zoledronic acid has been shown to reduce proliferation, with an IC50 value of 2.02 x 10⁻⁵ M after 72 hours of incubation. nih.govmdpi.com

| Cell Line | Key Findings with Zoledronic Acid | References |

| hFOB 1.19 | At 10 μM, induces a significant reduction in viable cell number and induces apoptosis. At 0.1 μM, promotes cell proliferation. | researchgate.net |

| MC3T3-E1 | Reduces proliferation with an IC50 of 2.02 x 10⁻⁵ M after 72 hours. Nanomolar concentrations can induce proliferation and mineralization. | nih.govmdpi.com |

| MC3T3-E1 | High doses can negatively affect cell viability. | mdpi.com |

Zoledronic acid's anticancer properties have been extensively investigated using a variety of cancer cell lines.

Glioblastoma: In human glioblastoma cell lines, zoledronic acid has been shown to directly affect tumor cells and enhance the antitumor response of Vδ2 T-lymphocytes. nih.gov Encapsulating zoledronic acid in transferrin-targeted nanoparticles has been demonstrated to increase its cytotoxic activity in vitro against the U373MG-LUC glioblastoma cell line. nih.govresearchgate.net

Breast Cancer: In breast cancer cell lines such as MCF-7 and MDA-MB-231, zoledronic acid induces a dose- and time-dependent decrease in cell number and an increase in apoptosis. nih.gov This effect is mediated by the inhibition of the mevalonate (B85504) pathway. nih.gov Furthermore, zoledronic acid has been shown to inhibit the proliferation and migration of MDA-MB-231 cells. nih.gov It can also attenuate the ability of breast cancer cells to promote the expansion and immunosuppressive activity of regulatory T-cells (Tregs). nih.gov

Prostate Cancer: In highly tumorigenic prostate cancer cells (PC3), zoledronic acid suppresses cell proliferation and induces apoptosis. nih.gov It up-regulates pro-apoptotic proteins and down-regulates anti-apoptotic proteins. nih.gov In combination with radiation, zoledronic acid exhibits a synergistic cytotoxic effect on C4-2 prostate cancer cells. nih.gov It has also been shown to decrease the gene expression of six-transmembrane epithelial antigen of prostate (STEAP) in a dose-dependent manner in prostate cancer cell lines. researchgate.net

Myeloma: In IM-9 myeloma cells, the combination of zoledronic acid and radiation has been documented to have a synergistic cytotoxic effect. nih.gov

| Cancer Type | Cell Line(s) | Key Findings with Zoledronic Acid | References |

| Glioblastoma | Human glioma cell lines | Directly affects tumor cells and enhances antitumor immune response. | nih.gov |

| Glioblastoma | U373MG-LUC | Encapsulation in nanoparticles increases cytotoxic activity. | nih.govresearchgate.net |

| Breast Cancer | MCF-7, MDA-MB-231 | Decreases cell number and increases apoptosis in a dose- and time-dependent manner. | nih.gov |

| Breast Cancer | MDA-MB-231 | Inhibits proliferation and migration. | nih.gov |

| Prostate Cancer | PC3 | Suppresses cell proliferation and induces apoptosis. | nih.gov |

| Prostate Cancer | C4-2 | Synergistic cytotoxic effect with radiation. | nih.gov |

| Prostate Cancer | LNCaP, PC3, DU145 | Lowers STEAP gene expression. | researchgate.net |

| Myeloma | IM-9 | Synergistic cytotoxic effect with radiation. | nih.gov |

Three-dimensional (3D) spheroid culture models are increasingly recognized for their ability to more accurately mimic the in vivo tumor microenvironment compared to traditional 2D monolayer cultures. nih.gov

In the context of zoledronic acid research, 3D models have provided valuable insights. For instance, in hFOB 1.19 osteoblast cells cultured as multicellular spheroids, zoledronic acid exhibited dose-dependent dual effects. A high concentration (10 μM) led to a significant reduction in viable cell numbers and induced apoptosis, whereas a lower concentration (0.1 μM) promoted cell proliferation. researchgate.net This highlights the importance of the culture model in determining cellular sensitivity to zoledronic acid. researchgate.net

Studies comparing 2D and 3D culture systems for prostate cancer stem cells (PCSCs) treated with zoledronic acid revealed significant differences in drug response and cellular constituents. nih.gov While zoledronic acid induced apoptosis and suppressed migration in 2D cultures, the effects were different in 3D spheroids, emphasizing the distinct cellular responses in more physiologically relevant models. nih.gov

In vivo Animal Models

In vivo animal models are indispensable for evaluating the systemic effects of zoledronic acid on bone remodeling, bone loss, and tumor growth in a living organism.

Ovariectomized (OVX) rodent models are the gold standard for studying postmenopausal osteoporosis. nih.gov Ovariectomy induces estrogen deficiency, leading to accelerated bone turnover and bone loss, mimicking the conditions in postmenopausal women.

In OVX mice, zoledronic acid treatment has been shown to significantly improve the cancellous bone microstructure. plos.orgnih.gov Studies using micro-computed tomography (micro-CT) have revealed that zoledronic acid increases bone volume fraction, trabecular number, and trabecular thickness, while decreasing trabecular separation. plos.orgnih.gov These structural improvements suggest an increase in the micro-quality of the bone. plos.orgnih.gov The mechanism underlying these benefits may involve an increase in β-catenin expression. plos.orgnih.gov

Similarly, in OVX rats, zoledronic acid has been demonstrated to maintain bone mass without adversely affecting bone mineralization. nih.govresearchgate.net It has also been shown to promote alveolar bone formation in this model. Research in a rabbit model of cartilage matrix damage indicated that zoledronic acid could inhibit bone resorption and provide a degree of chondroprotection. nih.gov

| Animal Model | Condition | Key Findings with Zoledronic Acid | References |

| Ovariectomized Mice | Postmenopausal Osteoporosis | Improves cancellous bone microstructure; increases bone volume, trabecular number, and thickness. | plos.orgnih.gov |

| Ovariectomized Rats | Estrogen Deficiency | Maintains bone mass without affecting mineralization; promotes alveolar bone formation. | nih.govresearchgate.net |

| Rabbit | Cartilage Matrix Damage | Inhibits bone resorption and shows chondroprotective effects. | nih.gov |

Models of Tumor Metastasis to Bone (e.g., Murine Mammary Carcinoma, Xenograft Models)

Preclinical research on zoledronic acid trihydrate has extensively utilized murine models of mammary carcinoma to investigate its effects on breast cancer metastasis to bone. In one such model, 4T1/luc mouse breast cancer cells, which spontaneously metastasize to multiple organs including bone, are implanted into the mammary fat pad of female BALB/c mice nih.govaacrjournals.org. Studies using this model have shown that zoledronic acid treatment reduces bone metastases nih.govaacrjournals.org. Furthermore, it has been observed to increase apoptosis in cancer cells that have colonized the bone nih.govnih.gov. Research in the 4T1 murine mammary carcinoma model also demonstrated an increase in tumor cell apoptosis within bone metastases following treatment with zoledronic acid nih.gov.

Xenograft models, which involve transplanting human cells or tissues into immunodeficient mice, are also a cornerstone of research into zoledronic acid's efficacy against bone metastasis. These models have been developed for various cancer types. For instance, in a mouse model of human breast cancer bone metastasis using MDA-MB-231 cells, zoledronic acid was found to increase the apoptosis of metastatic tumor cells specifically within the bone, thereby reducing the metastatic tumor burden nih.govaacrjournals.org. Similarly, xenograft models of prostate cancer have been employed to mimic the clinical scenario of androgen-deprivation therapy combined with primary tumor resection nih.gov. In this context, zoledronic acid completely prevented castration- and tumor-induced bone loss nih.gov. Another study established an orthotopic xenograft model of osteolytic oral squamous cell carcinoma (OSCC) by injecting luciferase-expressing OSCC cells into the perimaxillary subgingiva of nude mice aacrjournals.orgresearchgate.net. In this model, treatment with zoledronic acid reduced tumor growth and prevented the loss of bone volume and surface area aacrjournals.orgresearchgate.net.

These models are crucial for evaluating the impact of zoledronic acid on the vicious cycle of tumor growth and bone resorption that characterizes bone metastases nih.gov.

Acute Hypercalcemia Models (e.g., Thyroparathyroidectomized Rats)

To study the mechanisms of bone resorption and the effects of inhibitors like bisphosphonates, researchers have developed animal models of hypercalcemia. A key model involves the use of thyroparathyroidectomized rats, which lack the primary glands responsible for calcium homeostasis nih.govcloudfront.net. In this model, hypercalcemia and stimulated bone resorption can be induced by administering agents like synthetic retinoids nih.govcloudfront.net. The subsequent increase in plasma calcium serves as a measurable index of bone resorption nih.govcloudfront.net.

This thyroparathyroidectomized rat model is a valuable tool for assessing the in vivo potency of bone resorption inhibitors nih.govcloudfront.net. Studies have used this system to demonstrate the dose-related prevention and reversal of induced hypercalcemia by bisphosphonates nih.govcloudfront.net. Another approach involves inducing hypercalcemia through the constant infusion of parathyroid hormone-related protein (PTHrP) in rats, which mimics a common cause of hypercalcemia of malignancy nih.gov. These models are suitable for evaluating the hypocalcemic activities of drugs that act on bone resorption, such as zoledronic acid nih.govfda.govpfizer.com.

Models for Non-Skeletal Research (e.g., Drosophila for Senescence, Central Nervous System Models)

The research applications for this compound extend beyond skeletal diseases, with various models being used to explore its other potential therapeutic effects. The fruit fly, Drosophila melanogaster, has served as an important model for studying aging and senescence nih.govaston.ac.uk. In Drosophila, zoledronic acid treatment has been shown to extend lifespan, improve healthspan parameters like climbing ability, and reduce age-related intestinal dysplasia nih.govaston.ac.uk. Mechanistic studies in this model linked these benefits to the inhibition of farnesyl pyrophosphate synthase (FPPS), which led to reduced accumulation of DNA damage, a key trigger of cellular senescence nih.govnih.gov. These findings are significant as Drosophila lacks the mineralized bone structures of mammals, allowing for the study of zoledronic acid's effects independent of its actions on bone aston.ac.uk.

In the realm of central nervous system (CNS) research, in vitro models have provided insights into the compound's neuronal effects. Studies have investigated the impact of zoledronic acid on human neuroblastoma cell lines, such as SH-SY5Y, to assess its cytotoxicity and effects on oxidative stress. One such study suggested it could be a potential treatment option in nervous system diseases nih.gov. There is also a clinical trial investigating the use of zoledronic acid for the prevention of fractures in patients with Parkinson's disease, a neurodegenerative disorder ucsf.edu.

Advanced Molecular and Cellular Assays

Gene and Protein Expression Profiling (e.g., RT-qPCR, Western Blotting, Microarrays)

To elucidate the molecular mechanisms of this compound, researchers employ a range of advanced assays to profile gene and protein expression. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and Western blotting are standard techniques used to measure changes in specific mRNA and protein levels, respectively researchgate.netnih.govnih.govresearchgate.net.

For example, studies have used RT-qPCR and Western blot analysis to demonstrate that zoledronic acid increases the expression of bone sialoprotein (BSP), a protein associated with bone formation, in osteoblast-like cells nih.gov. In other research, these methods have been used to show that zoledronic acid can promote the expression of proteins related to the NLRP3 inflammasome in certain immune cells researchgate.net. In chondrocytes, RT-qPCR and Western blotting have revealed that zoledronic acid can alter the expression of extracellular matrix-related genes and proteins, such as aggrecan, type II collagen, ADAMTS-4, ADAMTS-5, and MMP-9 nih.gov.

Furthermore, broader transcriptomic and proteomic approaches have been utilized. Analysis of RNAseq data from pre-osteoclastic cells isolated from mice treated with zoledronic acid showed a significant downregulation of genes associated with senescence and the senescence-associated secretory phenotype (SASP) aging-us.com. Complementing this, single-cell proteomic analysis (cytometry by time of flight [CyTOF]) has confirmed that zoledronic acid can decrease the protein levels of senescence markers p16 and p21 in these cells nih.govaging-us.com.

Interactive Table: Effect of Zoledronic Acid on Gene and Protein Expression

| Cell/Tissue Type | Assay Used | Target Gene/Protein | Observed Effect |

| Osteoblast-like cells (Saos-2) | RT-qPCR, Western Blot | Bone Sialoprotein (BSP) | Increased expression nih.gov |

| Pre-osteoclastic cells | RNAseq, CyTOF | Senescence/SASP genes (p16, p21) | Downregulation/Decreased levels nih.govaging-us.com |

| THP-1 cells (monocytes) | Western Blot | NLRP3, Caspase-1, IL-1β | Promoted expression researchgate.net |

| Chondrocytes | RT-qPCR, Western Blot | Aggrecan, Collagen II | Decreased expression nih.gov |

| Chondrocytes | RT-qPCR, Western Blot | ADAMTS-4, ADAMTS-5, MMP-9 | Increased expression nih.gov |

Enzyme Activity Assays (e.g., FPPS Inhibition Constant Determination)

The primary molecular target of nitrogen-containing bisphosphonates, including this compound, is the enzyme farnesyl pyrophosphate synthase (FPPS) nih.govnih.govresearchgate.net. FPPS is a key enzyme in the mevalonate pathway, which is crucial for producing isoprenoid lipids necessary for the post-translational modification (prenylation) of small GTPase signaling proteins essential for osteoclast function and survival nih.govresearchgate.net.

Enzyme activity assays are critical for quantifying the inhibitory potency of zoledronic acid against FPPS. The inhibition mechanism is complex, involving a time-dependent process nih.govnih.govresearchgate.net. Kinetic analyses are used to determine several key values:

Initial Inhibition Constant (Ki): This reflects the initial, reversible competitive inhibition nih.gov.

Final Isomerized Inhibition Constant (Ki*): This represents the final, tight-binding inhibition after an enzyme conformational change nih.gov.

Isomerization Constant (Kisom): Calculated from Ki and Ki*, this value reflects the tendency of the enzyme to shift to the tightly-bound, inhibited state nih.govnih.govresearchgate.net.

Apoptosis and Cell Cycle Analysis (e.g., FACS, Caspase Activation, DNA Fragmentation)

This compound has been shown to induce apoptosis and affect the cell cycle in various cancer cell lines. A variety of molecular and cellular assays are used to characterize these effects.

Flow Cytometry (FACS): This technique is widely used for apoptosis and cell cycle analysis nih.govbio-rad-antibodies.combiocompare.com. It can quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and identify apoptotic cells. Studies have shown that zoledronic acid can cause cell cycle arrest in the S and G2/M phases nih.gov. Using fluorescent markers like Annexin V and propidium (B1200493) iodide, FACS can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells bio-rad-antibodies.combiocompare.com. In temporomandibular joint osteoarthritis chondrocytes, flow cytometry analysis confirmed an increased percentage of apoptotic cells after treatment with zoledronic acid nih.gov.

Caspase Activation: Apoptosis can proceed through caspase-dependent or caspase-independent pathways elrig.org.

Caspase-Dependent Apoptosis: In some models, such as renal cancer cell lines, zoledronic acid induces caspase-dependent apoptosis. This can be quantified using an M30 enzyme-linked immunosorbent assay (ELISA), which measures a specific fragment of cytokeratin 18 cleaved by caspases during apoptosis nih.gov. The effect can be blocked by pan-caspase inhibitors, confirming the pathway's dependence on these proteases nih.gov. Western blotting can also detect the cleaved, active forms of caspases, such as caspase-3 nih.govelrig.org.

Caspase-Independent Apoptosis: In other cell types, like osteosarcoma cell lines, zoledronic acid induces an atypical apoptosis that is independent of caspase activation nih.gov. This pathway involves the translocation of other pro-apoptotic proteins from the mitochondria to the nucleus, such as apoptosis-inducing factor (AIF) and endonuclease-G (EndoG) nih.gov.

DNA Fragmentation: A hallmark of apoptosis is the cleavage of genomic DNA into smaller fragments. This can be assessed using various methods. For instance, increased DNA strand breaks can be detected using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay mdpi.com. Studies in breast cancer models have confirmed that zoledronic acid increases apoptosis, which is characterized by such DNA damage, in metastatic tumor cells within the bone nih.govnih.gov.

Cell Proliferation and Viability Assays (e.g., Alamar Blue, MTT, MTS)

Zoledronic acid has demonstrated direct antiproliferative and cytotoxic effects on various cancer cell lines in vitro, as evaluated by metabolic assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide). These assays measure cellular metabolic activity as an indicator of cell viability and proliferation.

In studies on breast cancer, zoledronic acid induced a dose-dependent and time-dependent decrease in the viability of MCF-7 cells nih.gov. The half-maximal inhibitory concentration (IC50) was approximately 48 µM after 24 hours of treatment and 20 µM after 72 hours nih.gov. Extended exposure to 20 µM zoledronic acid led to an 86.5% reduction in MCF-7 cell growth at 72 hours nih.gov. The antiproliferative effects have been observed in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines researchgate.net. Similarly, using an XTT assay, zoledronic acid was found to inhibit the proliferation of MDA-MB-231 breast cancer cells nih.gov. Further investigations using MTS assays on highly tumorigenic prostate (PC3) and breast (MCF 7) cancer cells, compared to low- or non-tumorigenic lines (LNCaP, MCF 10a), revealed a greater concentration-time response on cell proliferation in the highly tumorigenic cells nih.gov.

The compound's efficacy extends to other cancer types. In nasopharyngeal carcinoma (NPC), zoledronic acid showed direct antiproliferative effects as a single agent in four different NPC cell lines (CNE-1, CNE-2, SUNE-1, and 5-8F), as determined by the MTT assay aacrjournals.org.

| Cell Line | Cancer Type | Assay | Key Finding | Reference |

|---|---|---|---|---|

| MCF-7 | Breast Cancer | Viability Assay | IC50 of ~48 µM (24h) and ~20 µM (72h) | nih.gov |

| MDA-MB-231 | Breast Cancer | XTT | Inhibited cell proliferation | nih.gov |

| PC3 | Prostate Cancer | MTS | Inhibited cell proliferation; greater effect in tumorigenic cells | nih.gov |

| CNE-1, CNE-2, SUNE-1, 5-8F | Nasopharyngeal Carcinoma | MTT | Demonstrated direct antiproliferative effects | aacrjournals.org |

Cell Migration and Invasion Assays (e.g., Matrigel Assay)

Preclinical studies utilizing transwell migration assays, often involving a Matrigel-coated membrane (Boyden chamber assay), have established the ability of zoledronic acid to inhibit cancer cell migration and invasion, which are critical steps in the metastatic process corning.comsigmaaldrich.com.

In models of breast cancer, zoledronic acid demonstrated potent anti-invasive properties. Treatment of the aggressive MDA-MB-231 breast cancer cell line with low concentrations of zoledronic acid inhibited invasion through Matrigel in a dose-dependent manner nih.gov. A 1 µM concentration of zoledronic acid decreased the number of invading cells by 62.1% nih.gov. Further studies confirmed that zoledronic acid inhibits the migration of MDA-MB-231 cells nih.gov.

Similar inhibitory effects were observed in other cancer models. In Ewing's sarcoma cells, invasion assays performed in Boyden's chambers coated with Matrigel showed a strong inhibition of cell invasion following treatment with zoledronic acid nih.govnih.gov. This inhibition was associated with the downregulation of matrix metalloproteinase (MMP)-2 and MMP-9 activities nih.govnih.gov. For prostate cancer, zoledronic acid was shown to impair the invasive properties of PC3 cells, which are characterized by an aggressive amoeboid motility, as evaluated by migration in 3D collagen matrices and Boyden assays nih.gov. The compound was also found to inhibit trans-endothelial cell migration, another key step in metastatic dissemination nih.gov.

| Cell Line | Cancer Type | Assay Type | Observed Effect | Reference |

|---|---|---|---|---|

| MDA-MB-231 | Breast Cancer | Matrigel Invasion Assay | 62.1% decrease in invasion with 1 µM zoledronic acid | nih.gov |

| Ewing's Sarcoma Cells | Ewing's Sarcoma | Matrigel Invasion Assay | Strong inhibition of cell invasion | nih.govnih.gov |

| PC3 | Prostate Cancer | 3D Collagen Matrix / Boyden Assay | Inhibition of in vitro cell invasion and trans-endothelial migration | nih.gov |

| HNE-1 | Nasopharyngeal Carcinoma | Invasion/Migration Assay | Inhibition of cell invasion and migration | iiarjournals.org |

Histomorphometric Analysis of Bone Parameters

Histomorphometry, the quantitative study of the microscopic structure of bone, has been a critical methodology in preclinical research to assess the effects of zoledronic acid on bone architecture and remodeling mdpi.comopenveterinaryjournal.com. These analyses have consistently shown that zoledronic acid positively impacts bone mass and structure in various animal models.

In a murine model of Rett syndrome, a neurodevelopmental disorder associated with early-onset osteoporosis, treatment with zoledronic acid led to significant increases in trabecular bone volume fraction, trabecular number, and connectivity density nih.gov. Conversely, parameters of bone turnover, including mineral apposition rate and bone formation rate, were decreased, consistent with the compound's anti-resorptive mechanism nih.gov. Similarly, in a rat model of chronic kidney disease, which features high trabecular bone remodeling, zoledronic acid significantly suppressed this remodeling and increased trabecular bone volume and number nih.gov.

Studies in osteoporotic rat models have also yielded positive findings. In a model evaluating bone regeneration in grafted defects, systemic administration of zoledronic acid either before or after surgery resulted in a significant increase in the bone area percentage (BA%) compared to controls (50.1% and 49.2% vs. 35.4%, respectively) mdpi.com. Another study in osteoporotic rats with titanium implants found that pre- or post-implantation zoledronic acid treatment significantly increased the bone area percentage around the implants mdpi.com. Radiodensitometric and histomorphometric examinations in a rabbit model also confirmed that systemic administration of zoledronic acid resulted in a significant increase in the mineralization and microarchitectural compactness of the mandibular condyle researchgate.net.

| Animal Model | Condition | Key Histomorphometric/Structural Findings | Reference |

|---|---|---|---|

| Mouse | Rett Syndrome | Increased trabecular bone volume, number, and connectivity; Decreased bone formation rate | nih.gov |

| Rat | Chronic Kidney Disease | Suppressed bone remodeling; Increased trabecular bone volume and number | nih.gov |

| Rat | Osteoporosis (Bone Graft) | Increased Bone Area Percentage (BA%) from 35.4% to ~50% | mdpi.com |

| Rat | Osteoporosis (Implant) | Increased Bone Area Percentage (BA%) from 17.3% to ~28-29% | mdpi.com |

| Rabbit | Healthy | Increased mineralization and compactness of mandibular condyle | researchgate.net |

Immunofluorescence and Co-localization Techniques for Intracellular Studies

Immunofluorescence is a technique used to visualize the localization of specific proteins or other antigens in cells through the use of specific antibodies. In the context of zoledronic acid research, this methodology has been employed to study the compound's molecular target, farnesyl diphosphate (B83284) synthase (FDPS), a key enzyme in the mevalonate pathway frontiersin.orgnih.gov.

Nitrogen-containing bisphosphonates like zoledronic acid exert their effects by inhibiting FDPS frontiersin.orgresearchgate.netwhiterose.ac.uk. In a preclinical murine model of bleomycin-induced lung fibrosis, immunofluorescence staining was used to detect FDPS in lung tissue sections. The analysis revealed increased immunoreactivity for FDPS in the lungs of diseased mice. Treatment with zoledronic acid was shown to reduce this bleomycin-induced upregulation of its target, FDPS, in the lung tissue frontiersin.orgnih.gov. This use of immunofluorescence provides visual evidence of the drug's engagement with its target in a disease context by showing changes in the target protein's expression or localization following treatment. While direct co-localization studies of zoledronic acid itself are challenging due to its nature as a small molecule, these immunofluorescence techniques are crucial for elucidating the downstream effects on its intracellular target enzyme.

Preclinical Pharmacokinetic Investigations

Distribution in Tissues and Organs (e.g., Bone Uptake, Blood Circulation)

Pharmacokinetic studies in preclinical models have characterized the distribution of zoledronic acid, highlighting its high affinity for bone tissue and rapid clearance from systemic circulation fda.gov. Following intravenous administration, plasma concentrations of zoledronic acid decline in a triphasic manner nih.govfda.gov. This process involves a rapid initial decrease from peak concentrations, followed by a prolonged terminal elimination phase, which reflects the slow release of the drug from the bone compartment nih.govfda.gov. The terminal elimination half-life is long, estimated at 146 hours, indicating strong retention in the body, primarily within the skeleton nih.govfda.govdrugbank.com.

The primary site of distribution and accumulation for zoledronic acid is mineralized bone tissue fda.govresearchgate.net. Its strong affinity for hydroxyapatite (B223615), the mineral component of bone, drives its rapid uptake into the skeleton after administration mdpi.com. In contrast, the compound is poorly retained in soft tissues such as the heart, liver, lung, and gastrointestinal tract fda.gov. The portion of the administered dose not retained by the skeleton is rapidly cleared from the blood and eliminated, primarily through the kidneys fda.goveuropa.eu. Studies in rats showed that approximately 30% of the administered dose is excreted via the kidney within the first 24 hours europa.eu. Some transient accumulation has been noted in the kidney, which is the main route of elimination fda.gov. Plasma protein binding of zoledronic acid is low nih.govdrugbank.com.

Absence of Biotransformation

Preclinical and in vitro investigations have consistently shown that zoledronic acid is not subject to biotransformation or metabolism. Studies have found no evidence that the compound is metabolized in vivo fda.govdrugbank.com. When administered, it is excreted from the body as the unchanged parent drug drugbank.com. Analysis of urine from rats treated with zoledronic acid found no evidence of metabolites europa.eu. Furthermore, in vitro studies using human P450 enzymes have confirmed that zoledronic acid does not undergo metabolic conversion through this major pathway for drug metabolism nih.govfda.gov. This lack of biotransformation indicates that the pharmacological activity of zoledronic acid is attributable to the parent molecule itself and not to any active metabolites.

Renal Clearance Characteristics

Zoledronic acid is primarily eliminated from the body through renal excretion. Preclinical and clinical studies have demonstrated that the compound is not metabolized in vivo. Following intravenous administration, a significant portion of the administered dose is excreted unchanged in the urine.

In preclinical animal models, the extent of renal excretion has been quantified. In studies with rats, approximately 36% of the administered dose was excreted within 96 hours, with 96% of this excreted amount found in the urine. nih.govresearchgate.net In dogs, the total cumulative recovery of the dose was higher, with about 60.5% recovered within 96 hours, and 94% of that being excreted renally. nih.govresearchgate.netresearchgate.net The remainder of the drug not recovered in the urine is understood to be primarily taken up by bone and is slowly released back into systemic circulation.

In humans, the renal clearance of zoledronic acid has been determined to be 3.7 ± 2.0 L/h. nih.govfda.gov This clearance is independent of the dose but is dependent on the patient's creatinine (B1669602) clearance. fda.gov Studies in patients with cancer and bone metastases showed that, on average, 39 ± 16% of the administered dose was recovered in the urine within 24 hours. fda.gov Only trace amounts of the drug were found in the urine after the second day. fda.gov The cumulative percentage of the drug excreted over the initial 24-hour period was found to be independent of the dose administered. fda.gov

The data indicates that renal clearance is the principal mechanism for the elimination of circulating zoledronic acid.

Table 1: Renal Excretion of Zoledronic Acid in Animal Models

| Animal Model | Percentage of Dose Excreted (96h) | Percentage of Excreted Dose in Urine |

| Rat | 36% | 96% |

| Dog | 60.5% | 94% |

Plasma Protein Binding Studies

In vitro studies have been conducted to determine the extent of zoledronic acid's binding to plasma proteins in various species, including rats, dogs, and humans. These studies are crucial for understanding the distribution and availability of the free, pharmacologically active fraction of the drug in the bloodstream.

The plasma protein binding of zoledronic acid has been characterized as moderate in rat plasma and low in the plasma of dogs and humans. nih.govresearchgate.netresearchgate.net In rat plasma, the unbound fraction of zoledronic acid was observed to be in the range of 12% to 20%, and this was not dependent on the concentration. researchgate.net

In contrast, in dog and human plasma, the extent of binding was lower. The unbound fraction in dog plasma ranged from 51% to 64%, while in human plasma, it ranged from 60% to 77%. researchgate.net In both dog and human plasma, there was an indication that the unbound fraction increased as the concentration of zoledronic acid increased. researchgate.net

For comparative purposes, the plasma protein binding of another bisphosphonate, ibandronate, was tested alongside zoledronic acid under the same controlled conditions to obtain robust comparative data. researchgate.net

Table 2: Unbound Fraction of Zoledronic Acid in Plasma

| Species | Unbound Fraction (%) | Concentration Dependence |

| Rat | 12% - 20% | No |

| Dog | 51% - 64% | Yes |

| Human | 60% - 77% | Yes |

Specialized Mechanistic and Translational Research Areas Preclinical Focus

Direct Anti-tumor Mechanisms (Preclinical)

Preclinical studies have demonstrated that zoledronic acid exerts direct anti-tumor effects through several key mechanisms, independent of its influence on osteoclasts. These mechanisms collectively contribute to the inhibition of tumor growth, progression, and dissemination.

Cytostatic and Pro-apoptotic Activities on Tumor Cells

Zoledronic acid has been shown to directly inhibit the proliferation of various cancer cell lines and induce apoptosis. This is largely attributed to its ability to inhibit farnesyl diphosphate (B83284) synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. This inhibition prevents the synthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac. The disruption of these signaling pathways leads to cell cycle arrest and the induction of programmed cell death.

In vitro studies have consistently demonstrated the cytostatic and pro-apoptotic effects of zoledronic acid across a range of tumor types. For instance, in human fibrosarcoma cells, zoledronic acid strongly inhibited proliferation, induced cell cycle arrest between the S and G2/M phases, and triggered apoptosis. nih.gov Similar effects have been documented in breast cancer, prostate cancer, and osteosarcoma cell lines. europeanreview.org Preclinical research on osteosarcoma cell lines such as HOS, MG-63, SAOS-2, and U2OS revealed significant cytotoxicity mediated by the blockage of DNA synthesis, cell cycle arrest, breakdown of microfilaments, and apoptosis. researchgate.net

| Tumor Cell Type | Observed Effects | Key Findings |

|---|---|---|

| Human Fibrosarcoma | Inhibition of proliferation, cell cycle arrest (S-G2/M), apoptosis induction | Demonstrates direct cytotoxic effects. nih.gov |

| Breast Cancer (MDA-MB-436) | Inhibition of proliferation, induction of apoptosis | Highlights activity in a common solid tumor model. europeanreview.org |

| Prostate Cancer (PC3, DU145) | Reduced viable cell number | Effective against hormone-refractory prostate cancer cells. nih.gov |

| Osteosarcoma (HOS, MG-63, SAOS-2, U2OS) | Cytotoxicity, blocked DNA synthesis, cell cycle arrest, apoptosis | Shows efficacy in primary bone tumors. researchgate.net |

Inhibition of Angiogenesis (e.g., VEGF, TGF-β1, THBS1 Modulation)

Zoledronic acid has demonstrated significant anti-angiogenic properties in preclinical models. europeanreview.org Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Zoledronic acid appears to inhibit angiogenesis through multiple pathways.

One key mechanism is the modulation of pro-angiogenic and anti-angiogenic factors. In non-small-cell lung cancer (NSCLC) cells, zoledronic acid was found to induce a dose-dependent reduction in both the mRNA and protein expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. frontiersin.org This led to a parallel decrease in VEGF secretion into the culture medium. frontiersin.org Furthermore, in models of cervical carcinogenesis, zoledronic acid suppressed the expression of Matrix Metalloproteinase-9 (MMP-9) by infiltrating macrophages. researchgate.neteuropeanreview.org MMP-9 is known to mobilize VEGF and enhance its interaction with its receptor on endothelial cells. europeanreview.org

In ovarian cancer models, zoledronic acid treatment reduced the production of proangiogenic cytokines and inactivated Rac1, leading to decreased levels of Pak1/p38/MMP-2. nih.gov In vivo studies using Matrigel plugs and breast cancer xenografts in mice have confirmed the anti-angiogenic activity of zoledronic acid, showing inhibited angiogenesis and reduced neo-angiogenesis in tumors. researchgate.net

Suppression of Tumor Cell Adhesion and Invasion to Bone Matrix

The metastatic process involves the adhesion of tumor cells to the bone matrix and subsequent invasion. Preclinical evidence indicates that zoledronic acid can interfere with these crucial steps. nih.govnih.gov By inhibiting the prenylation of small GTPases like Rho, zoledronic acid disrupts the organization of the actin cytoskeleton and the formation of stress fibers, which are essential for cell motility and invasion. nih.gov

In a study using MDA-MB-231 breast cancer cells, treatment with zoledronic acid induced dramatic morphological changes, characterized by cell rounding and a disorganized actin cytoskeleton, leading to a significant inhibition of cell invasion. nih.gov The anti-invasive activity of zoledronic acid has also been observed in a variety of other human carcinoma cell lines, including those from endometrial and ovarian cancers. nih.gov At a concentration of 100 μM, the drug exerted anti-invasive effects on HEC1A (endometrial), SKBR3 (breast), and SKOV3 (ovarian) cell lines. nih.gov

Alteration of the Bone Marrow Microenvironment for Tumor Growth

The bone marrow provides a unique microenvironment that can foster the growth of metastatic tumor cells. Zoledronic acid can alter this microenvironment, making it less conducive to tumor proliferation. nih.gov When tumor cells metastasize to bone, they disrupt the normal bone remodeling process, leading to the release of growth factors from the bone matrix that further fuel tumor growth—a concept known as the "vicious cycle". nih.gov

By inhibiting osteoclast-mediated bone resorption, zoledronic acid reduces the release of these bone-derived growth factors, such as Transforming Growth Factor-beta (TGF-β), insulin-like growth factors, bone morphogenetic proteins, and fibroblast growth factors. nih.gov TGF-β, in particular, can stimulate tumor cells to produce parathyroid hormone-related peptide (PTHrP), which further activates osteoclasts. nih.gov By breaking this cycle, zoledronic acid indirectly inhibits tumor growth within the bone. nih.gov Preclinical studies in mouse models of breast cancer bone metastasis have shown that zoledronic acid can decrease tumor volume in the bone in a dose-dependent manner. nih.gov

Synergistic Effects with Other Anti-Cancer Agents

Preclinical studies have consistently shown that zoledronic acid can act synergistically with various conventional chemotherapeutic agents and targeted therapies, enhancing their anti-tumor efficacy. europeanreview.orgnih.gov

In hormone-refractory prostate cancer cell lines (PC3 and DU145), the combination of zoledronic acid and docetaxel resulted in a significantly greater reduction in viable cell numbers than either agent alone. nih.gov Similarly, in a mouse model of breast cancer, treatment with doxorubicin followed by zoledronic acid almost completely abolished tumor growth, demonstrating a potent synergistic effect. nih.gov The sequence of administration appears to be important, with preclinical data suggesting increased anti-tumor efficacy when zoledronic acid is given after chemotherapy. nih.goveuropeanreview.org In ovarian cancer models, the anti-tumor effects of zoledronic acid were increased when combined with nab-paclitaxel. nih.gov

| Tumor Model | Combination Agent | Observed Synergistic Effect |

|---|---|---|

| Hormone-refractory prostate cancer cells (PC3, DU145) | Docetaxel | Enhanced reduction in viable cell number. nih.gov |

| Human breast cancer (MDA-MB-436) in nude mice | Doxorubicin | Almost complete abolishment of tumor growth. nih.gov |

| Ovarian cancer mouse models (HeyA8-MDR, OVCAR-5) | Nab-paclitaxel | Increased anti-tumor and anti-angiogenic effects. nih.gov |

Impact on Cancer Stemness (e.g., Glioblastoma Sphere Formation)

Emerging preclinical evidence suggests that zoledronic acid may also target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, progression, and resistance to therapy. One of the hallmarks of CSCs is their ability to form tumor spheres in vitro.

A study investigating the effects of nitrogen-containing bisphosphonates on human cancer cells demonstrated that zoledronic acid inhibits the proliferation of glioblastoma (GBM) spheres. nih.gov This finding is significant as it suggests a potential role for zoledronic acid in targeting the self-renewal capacity of glioblastoma stem-like cells. The same study identified zoledronic acid as the most potent among four tested bisphosphonates in inhibiting the proliferation of GBM cell lines and patient-derived primary GBM cells. nih.gov While the precise mechanisms underlying the inhibition of glioblastoma sphere formation by zoledronic acid require further investigation, these initial findings point towards a novel anti-tumor activity of the compound against the cancer stem cell population.

Cellular Uptake and Intracellular Trafficking Pathways

Zoledronic acid, a potent nitrogen-containing bisphosphonate, is internalized by cells through endocytotic processes. nih.govplos.org The primary mechanism of cellular uptake for zoledronic acid is fluid-phase endocytosis, a process where the cell membrane engulfs extracellular fluid containing the molecule. nih.govplos.orgnih.gov This pathway has been particularly studied in non-osteoclastic cells, such as renal tubular cells, to understand the compound's broader physiological interactions. nih.govplos.orgnih.gov

In preclinical models using primary human renal tubular cells, zoledronic acid is taken up via fluid-phase endocytosis from both the apical and basolateral sides. nih.govplos.org Evidence for this mechanism comes from co-localization studies where fluorescently labeled zoledronic acid was observed within the same intracellular vesicles as dextran, a known marker for fluid-phase endocytosis. nih.govplos.org This uptake mechanism is not unique to renal cells; it has also been observed in cell types with high endocytotic capacity, such as monocytes and macrophages. nih.gov The internalization into endocytic vacuoles and subsequent acidification are believed to be necessary steps for the release of zoledronic acid into the cytosol where it can exert its effects. nih.gov

Studies on polarized cells, such as renal tubular cells, reveal significant differences in the uptake kinetics of zoledronic acid depending on the membrane surface. The uptake and resulting intracellular concentration of zoledronic acid are approximately twice as high from the apical side compared to the basolateral side. nih.govplos.org This differential uptake is consistent with the characteristics of fluid-phase endocytosis, as the apical membrane of tubular cells typically has a larger surface area than the basolateral membrane, allowing for a greater capacity for endocytosis. plos.org Quantitative analysis using radiolabeled zoledronic acid in primary human tubular cell cultures confirmed this disparity. plos.orgnih.gov

Table 1: Comparative Uptake of 14C-labeled-Zoledronic Acid in Human Renal Tubular Cells

| Administration Site | Intracellular Level (pmoles/cm²) |

| Apical | 28.7 ± 11.8 |

| Basolateral | 13.2 ± 5.9 |

Data derived from experiments on primary cell cultures from four different kidney specimens. plos.orgnih.gov

The cellular accumulation of zoledronic acid is directly dependent on the administered concentration. nih.govplos.org Research has shown that the uptake process is not saturable, meaning that as the extracellular concentration of zoledronic acid increases, its intracellular accumulation continues to rise without reaching a plateau, at least within the concentration ranges tested in preclinical studies (e.g., 25 and 100μM). plos.orgnih.gov This non-saturable, concentration-dependent accumulation is a key characteristic of fluid-phase endocytosis. nih.govplos.org The effects of zoledronic acid on cell proliferation and apoptosis have also been shown to be dose-dependent in various cell types, including human osteoblasts and periodontal ligament stem cells. nih.govnih.gov

Interactions with Non-Bone Cells and Broader Physiological Effects (Preclinical)

Beyond its well-documented effects on osteoclasts, zoledronic acid interacts with a variety of non-bone cells, leading to broader physiological effects, particularly within the immune system. These interactions are a key area of preclinical research.

Zoledronic acid significantly impacts macrophages and their precursors, which are also the precursor cells for osteoclasts. nih.govspandidos-publications.com In preclinical models using RAW264.7 mouse macrophages, which serve as osteoclast precursors, zoledronic acid inhibits their differentiation into mature osteoclasts. spandidos-publications.comoup.com It achieves this by suppressing signaling pathways, such as the RANKL/RANK pathway, which are crucial for osteoclastogenesis. nih.govspandidos-publications.com Specifically, it has been shown to inhibit the expression of RANK (Receptor Activator of Nuclear Factor-κB) and key osteoclast-related genes like tartrate-resistant acid phosphatase (TRAP), calcitonin receptor (CTR), and nuclear factor of activated T cells 1 (NFATc1). nih.govspandidos-publications.com

Furthermore, zoledronic acid can modulate macrophage function and polarization. nih.govbohrium.comresearchgate.net Studies have shown it can repolarize tumor-associated macrophages (TAMs) and may polarize macrophages towards an M1 (pro-inflammatory) phenotype by upregulating the expression and secretion of cytokines like IL-1β via the NLRP3 inflammasome pathway. bohrium.comresearchgate.netnih.gov This modulation of macrophage activity contributes to its broader anti-tumor and immunomodulatory properties observed in preclinical settings. nih.govnih.gov

Table 2: Effect of Zoledronic Acid on Osteoclast Differentiation Markers in RANKL-Induced RAW264.7 Cells

| Gene Marker | Effect of Zoledronic Acid Treatment | Signaling Pathway Implication |

| RANK | Upregulation suppressed | RANKL/RANK |

| TRAP | Upregulation suppressed | Osteoclast differentiation |

| CTR | Upregulation suppressed | Osteoclast function |

| NFATc1 | Upregulation suppressed | Key transcription factor for osteoclastogenesis |

| c-Fos | Upregulation suppressed | Osteoclast differentiation |

Zoledronic acid suppresses the RANKL-induced upregulation of these genes in a dose-dependent manner. spandidos-publications.com

Zoledronic acid exhibits significant immunomodulatory effects by interacting with various components of the innate and adaptive immune systems. nih.govnih.gov A notable effect is its ability to modulate T-cell populations. It can influence the balance of T-helper cells, for instance by increasing Th17 cells and reducing regulatory T-cells (Tregs) in mouse models, creating a more inflammatory microenvironment. mdpi.com In the context of cancer, zoledronic acid has been shown to attenuate the expansion, migration, and immunosuppressive activity of Tregs that are promoted by breast cancer cells. nih.gov

The compound also has a well-documented effect on γδ T-cells. mdpi.com By inhibiting the mevalonate pathway in cells, zoledronic acid leads to the accumulation of the metabolite isopentenyl pyrophosphate (IPP), which can stimulate the activity of γδ T-cells, a subset of T-cells involved in anti-tumor immunity. mdpi.com This mechanism is being explored for its therapeutic potential in enhancing immune responses against malignancies. nih.gov

Influence on Skeletal Muscle Ion Channels (e.g., TRPV1, BK, KATP)

Zoledronic acid has been shown in preclinical studies to interact with several ion channels in musculoskeletal cells, which may contribute to its broader effects beyond bone resorption. nih.gov The compound's actions on the Transient Receptor Potential Vanilloid 1 (TRPV1), big potassium (BK), and ATP-sensitive potassium (KATP) channels have been investigated.

Research indicates that zoledronic acid can potentiate TRPV1 and BK channels. nih.gov One line of investigation suggests that zoledronic acid is an agonist of the TRPV1 ion channel in bone cells, capable of activating strong outward currents sensitive to the antagonist capsazepine in pre-osteoblast like cells and native mesenchymal stem cells. nih.gov This activation of the TRPV1 channel by zoledronic acid may mediate the mineralization of osteoblasts. nih.gov However, other preclinical evidence, using patch-clamp recordings in Xenopus laevis oocytes expressing TRPV1, suggests that zoledronic acid acts as an inhibitor of the TRPV1 channel, reducing its conductance and activity. researchgate.net

In addition to its effects on TRPV1, zoledronic acid is reported to be an inhibitor of KATP channels. nih.gov It has been described as a potential selective musculoskeletal and vascular KATP channel blocker, with a high affinity for the inward rectifier channels Kir6.1-SUR2B and Kir6.2-SUR2A. nih.gov This inhibitory action has been observed in the soleus muscle and the microvasculature. nih.gov

Table 1: Preclinical Effects of Zoledronic Acid on Skeletal Muscle Ion Channels

| Ion Channel | Reported Effect of Zoledronic Acid | Cell/Model System | Reference |

|---|---|---|---|

| TRPV1 | Agonist / Potentiator | Pre-osteoblast like cells (MC3T3-E1), Mesenchymal Stem Cells, Neuronal SH-SY5Y cells | nih.govnih.gov |

| TRPV1 | Inhibitor | Xenopus laevis oocytes expressing TRPV1 | researchgate.net |

| BK | Potentiator | Musculoskeletal cells | nih.gov |

| KATP | Inhibitor (specifically Kir6.2-SUR2A and Kir6.1-SUR2B) | Soleus muscle, Microvasculature, M1 AQP4-tetramer cells | nih.govnih.gov |

Impact on Cellular Senescence and Senescence-Associated Secretory Phenotype (SASP) Markers in Specific Cell Populations (e.g., CD115+ cells)

Preclinical research has identified that zoledronic acid possesses senolytic (killing of senescent cells) and senomorphic (inhibiting the SASP) properties. clinicaltrials.gov These non-skeletal actions have been demonstrated in both in vitro and in vivo models.

In vitro senescence assays using human lung fibroblasts and mouse embryonic fibroblasts showed that zoledronic acid selectively kills senescent cells with minimal impact on non-senescent cells.

In vivo studies in aged mice have shown that treatment with zoledronic acid can significantly reduce circulating SASP factors. clinicaltrials.gov The primary targets for these effects within the bone microenvironment appear to be CD115+ (also known as CSF1R/c-fms+) pre-osteoclastic cells. clinicaltrials.gov Single-cell proteomic analysis revealed that zoledronic acid significantly reduces the number of these CD115+ pre-osteoclastic cells. clinicaltrials.gov This effect was specific, as other immune cell populations like B-cells, T-cells, neutrophils, and monocytes were not affected. clinicaltrials.gov

Within the targeted CD115+ cell population, zoledronic acid was found to downregulate key markers of cellular senescence and the SASP. clinicaltrials.gov

Table 2: Modulation of Senescence and SASP Markers by Zoledronic Acid in Preclinical Models

| Marker Type | Marker | Effect | Cell/Model System | Reference |

|---|---|---|---|---|

| Senescence | p16 | Downregulated | CD115+ cells from aged mice | clinicaltrials.gov |

| Senescence | p21 | Downregulated | CD115+ cells from aged mice | clinicaltrials.gov |

| SASP | IL-1β | Downregulated/Reduced | CD115+ cells from aged mice, Circulating in aged mice | clinicaltrials.gov |

| SASP | PAI1 (Serpine1) | Downregulated | CD115+ cells from aged mice | clinicaltrials.gov |

| SASP | CCL7 | Reduced | Circulating in aged mice | |

| SASP | TNFRSF1A | Reduced | Circulating in aged mice | |

| SASP | TGFβ1 | Reduced | Circulating in aged mice |

Exploration of Effects on the Central Nervous System (e.g., Cholesterol Synthesis, Acetylcholinesterase Inhibition)

The direct effects of zoledronic acid on the central nervous system (CNS) are an emerging area of preclinical research. Its primary mechanism of action, the inhibition of farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway, has implications for processes beyond bone metabolism, including cholesterol synthesis. nih.gov

Cholesterol Synthesis: By inhibiting the mevalonate pathway, zoledronic acid can lead to a reduction in cholesterol production. nih.gov While much of the research on cholesterol synthesis inhibition and the CNS has focused on statins, the underlying mechanism is relevant. Preclinical studies have shown that inhibiting cholesterol synthesis can promote axonal regeneration and neuronal survival following injury to the central nervous system, such as optic nerve injury. This is partly attributed to the alteration of the association of cell surface receptors with lipid rafts, which can neutralize the function of axonal growth inhibitors. Therefore, the known biochemical action of zoledronic acid on this pathway suggests a potential, though not yet fully explored, mechanism for influencing CNS pathophysiology.

Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) inhibitors are a class of compounds investigated for treating neurodegenerative diseases like Alzheimer's. Based on available preclinical research, there is no direct evidence to suggest that zoledronic acid functions as an inhibitor of acetylcholinesterase.

Mechanisms of Potential Resistance to Zoledronic Acid in Preclinical Models

Cellular Adaptation and Bypass Mechanisms

Preclinical models have been developed to understand how tumor cells can escape the effects of zoledronic acid. In a prostate cancer model, a resistant subline (DU145R80) was developed through stepwise exposure to increasing concentrations of the drug. This resistant cell line exhibited several adaptive changes:

Activation of Bypass Signaling: The DU145R80 cells showed strong activation of the p38-MAP kinase signaling pathway, which was implicated in mediating the resistant and aggressive phenotype.

Resistance to Apoptosis: The resistant cells developed resistance to apoptosis and anoikis (a form of programmed cell death when cells detach from the extracellular matrix), and overexpressed the anti-apoptotic protein Bcl-2.

Phenotypic Changes: The resistant cells underwent an epithelial to mesenchymal transition (EMT), a process associated with increased cell motility and invasiveness. This was accompanied by increased expression of metalloproteases MMP-2/9 and enhanced invading capability. In other models, such as gefitinib-resistant lung cancer cells, zoledronic acid has been shown to reverse EMT, suggesting this is a key mechanism related to sensitivity.

Role of Epigenetic Modifications (e.g., DNA Methylome)

Epigenetic modifications, particularly changes in the DNA methylome, have been identified as a potential mechanism influencing cellular sensitivity to zoledronic acid. DNA methylation is an epigenetic mechanism that involves the addition of a methyl group to DNA, which can regulate gene expression without altering the DNA sequence itself.

A study investigating the variable sensitivity of human osteoclasts to zoledronic acid found that cigarette smoking was a significant contributor to this variation. To explore the molecular basis for this, a DNA methylome profiling was performed. The analysis revealed a strong association between the DNA methylation patterns at 59 specific CpG sites and the smoking-dependent sensitivity of osteoclasts to zoledronic acid. This suggests that environmental factors like smoking may mediate individual sensitivity to zoledronic acid treatment through epigenetic regulation.

Furthermore, zoledronic acid itself has been shown to influence epigenetic changes. In a study on mesenchymal stem cells, zoledronic acid accelerated differentiation into osteoblasts by modulating the methylation status and expression of key regulatory genes, such as enhancing the expression of ZBTB16 while decreasing its promoter methylation.

Research in Zoledronic Acid Trihydrate Formulation Science and Delivery Systems

Strategies for Modulating Pharmacokinetics and Biodistribution for Research Applications

The intrinsic pharmacokinetic (PK) profile of zoledronic acid is characterized by rapid clearance from plasma and high affinity for bone tissue. While advantageous for treating bone-related disorders, this inherent biodistribution limits its therapeutic investigation for extraskeletal diseases. Consequently, research has focused on developing formulation strategies to alter its PK and biodistribution, thereby enabling broader research applications.

Encapsulation of zoledronic acid into nanocarriers, such as liposomes, has emerged as a primary strategy to modify its in vivo behavior. Studies have shown that liposomal encapsulation leads to significant changes in pharmacokinetics, including sustained high plasma levels and a much slower clearance rate compared to the free drug. This altered PK profile is accompanied by a major shift in tissue distribution. Research in murine models has demonstrated that liposomal zoledronic acid (L-Zol) administration results in a substantial increase in drug concentration in the liver and spleen (20 to 100-fold), a significant rise in tumor tissue (7 to 10-fold), and a modest increase in bone (2-fold) compared to the administration of free zoledronic acid nih.gov.

These modifications in biodistribution open avenues for investigating the therapeutic potential of zoledronic acid in non-skeletal tissues. The ability to increase drug accumulation in tumors, for instance, is a critical step in exploring its direct anti-cancer effects beyond its established role in managing bone metastases nih.gov. The choice of nanocarrier composition further allows for fine-tuning the drug's PK profile. For example, liposomes containing polyethylene-glycol (PEG)-conjugated phospholipids exhibit a longer circulation time compared to those with dipalmitoyl-phosphatidylglycerol (DPPG) nih.gov. Such strategies provide researchers with tools to control and direct the delivery of zoledronic acid to tissues other than bone, facilitating a wider range of preclinical investigations.

Table 1: Comparative Biodistribution of Free vs. Liposomal Zoledronic Acid

| Tissue | Fold-Increase in Concentration (Liposomal vs. Free Zoledronic Acid) |

|---|---|

| Liver and Spleen | 20 to 100-fold |

| Tumor | 7 to 10-fold |

| Bone | 2-fold |

Development of Novel Nanocarrier Systems

The development of novel nanocarrier systems is at the forefront of research to expand the therapeutic utility of zoledronic acid. These systems aim to improve drug loading, control release, and enhance delivery to specific cellular or tissue targets, overcoming the limitations of the free drug. A variety of materials, including lipids and polymers, are being explored to create sophisticated delivery vehicles.

Lipid-based nanocarriers, particularly liposomes, are extensively investigated for zoledronic acid delivery due to their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic agents nih.gov. Liposomes are spherical vesicles composed of one or more lipid bilayers, which can entrap aqueous drugs like zoledronic acid in their core.

Research has demonstrated that encapsulating zoledronic acid in liposomes can dramatically enhance its cytotoxic activity against tumor cells in vitro. This is largely attributed to improved cellular uptake, as the free drug has limited ability to diffuse across cell membranes nih.gov. The composition of the liposome (B1194612) is a critical factor influencing its stability, drug retention, and biological interactions. Formulations often include components like cholesterol to stabilize the lipid bilayer and surface modifiers like PEG to prolong circulation time nih.gov.

Passive encapsulation is a common method for loading water-soluble drugs like zoledronic acid into liposomes. This technique involves entrapping the drug during the formation of the liposomes. The drug is dissolved in the aqueous phase, which is then hydrated with a thin film of lipids. During the hydration process, the lipids self-assemble into bilayers, enclosing a fraction of the aqueous drug solution within the liposomal core nih.govnih.gov.